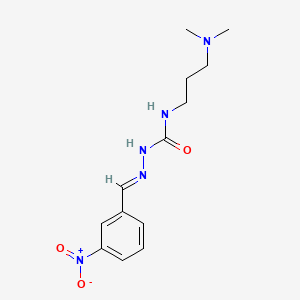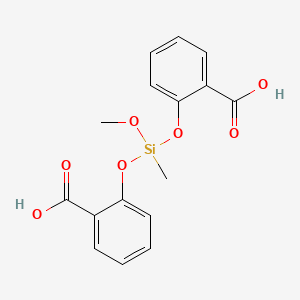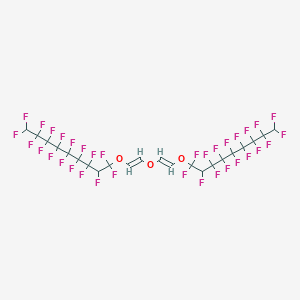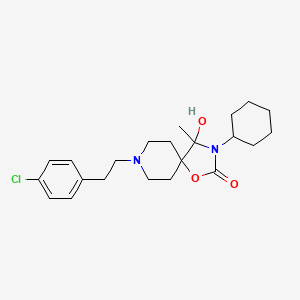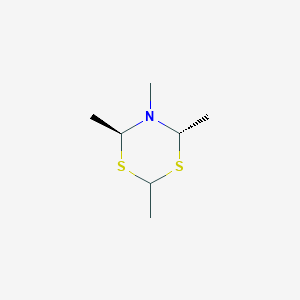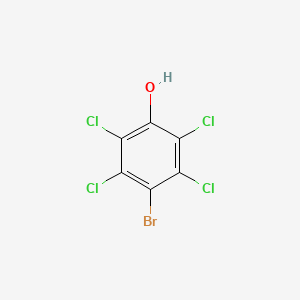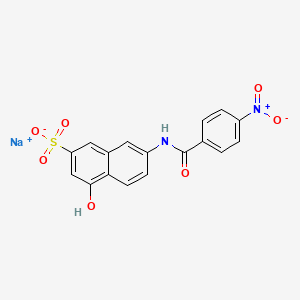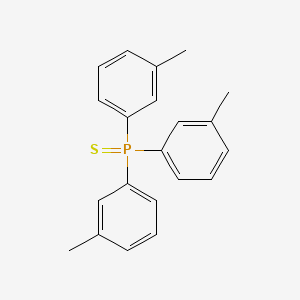
Hydroperoxide, 1,1-diphenylethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroperoxide, 1,1-diphenylethyl- is an organic peroxide with the molecular formula C14H14O2. It is a derivative of ethylbenzene, where the ethyl group is substituted with a hydroperoxide group. This compound is known for its reactivity and is used in various chemical processes and research applications.
准备方法
合成路线和反应条件
1,1-二苯基乙基过氧化氢可以通过使用过氧化氢在催化剂存在下氧化 1,1-二苯基乙烯来合成。反应通常在温和条件下进行,催化剂通常是过渡金属配合物。该过程包括将过氧化氢添加到 1,1-二苯基乙烯的双键中,形成过氧化氢基。
工业生产方法
在工业环境中,1,1-二苯基乙基过氧化氢的生产遵循类似的原理,但规模更大。反应在大型反应器中进行,并连续监测温度和压力,以确保最佳收率和安全性。使用高效催化剂和纯化技术对于获得高纯度过氧化氢至关重要。
化学反应分析
反应类型
1,1-二苯基乙基过氧化氢会发生各种化学反应,包括:
氧化: 它可以被进一步氧化以形成相应的酮或醇。
还原: 还原反应可以将其转化为醇或其他还原形式。
取代: 在适当条件下,过氧化氢基可以被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 取决于所需产物,各种亲核试剂可用于取代反应。
主要产品
从这些反应中形成的主要产物包括醇、酮和取代的芳香族化合物,具体取决于所用反应条件和试剂。
科学研究应用
1,1-二苯基乙基过氧化氢在科学研究中有多种应用:
化学: 它被用作有机合成的中间体,以及各种化学反应中的试剂。
生物学: 它被研究其对生物系统的潜在影响,包括其在氧化应激和细胞信号传导中的作用。
医学: 正在进行的研究探索其潜在的治疗应用,特别是在其抗氧化特性的背景下。
工业: 它用于生产聚合物和其他工业化学品,其反应性被利用于特定工艺。
作用机制
1,1-二苯基乙基过氧化氢发挥其作用的机制涉及活性氧(ROS)的产生。这些 ROS 可以与各种分子靶标相互作用,包括脂类、蛋白质和核酸,导致氧化修饰。参与其作用的途径包括抗氧化防御机制的激活和细胞信号传导途径的调节。
相似化合物的比较
1,1-二苯基乙基过氧化氢可以与其他类似化合物进行比较,例如:
枯烯过氧化氢: 结构相似,但具有不同的烷基。
叔丁基过氧化氢: 另一种常见的过氧化氢,具有叔丁基。
苄基过氧化氢: 含有苄基而不是二苯基乙基。
独特性
1,1-二苯基乙基过氧化氢的独特性在于其特定的结构,与其他过氧化氢相比,它赋予了独特的反应性和稳定性。其二苯基乙基基团提供了空间位阻,影响了其化学行为,使其适用于研究和工业中的特定应用。
属性
CAS 编号 |
2186-29-0 |
|---|---|
分子式 |
C14H14O2 |
分子量 |
214.26 g/mol |
IUPAC 名称 |
(1-hydroperoxy-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H14O2/c1-14(16-15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,15H,1H3 |
InChI 键 |
BQFDWZCVGKLOIN-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


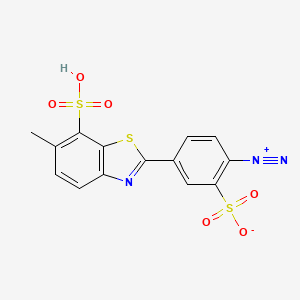


![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)
